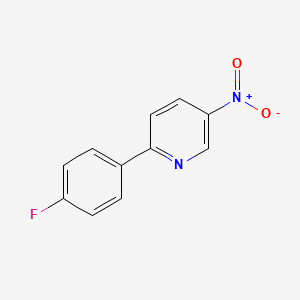

2-(4-Fluorophenyl)-5-nitropyridine

Descripción

The specific arrangement of a fluorinated phenyl ring and a nitrated pyridine (B92270) core in 2-(4-Fluorophenyl)-5-nitropyridine imparts a distinct reactivity profile, making it a valuable precursor for a range of target molecules. The properties of this compound can be best understood by examining its three key structural components.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13-11)14(15)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAGUEHBMXZMNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382507 | |

| Record name | 2-(4-fluorophenyl)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886361-78-0 | |

| Record name | 2-(4-fluorophenyl)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Fluorophenyl 5 Nitropyridine and Analogues

Strategies for Incorporating the 5-Nitropyridine Moiety

The introduction of a nitro group at the 5-position of a pyridine (B92270) ring is a critical step in the synthesis of the target compound and its analogs. This can be achieved through various synthetic strategies, each with its own mechanistic nuances and applications.

Direct Nitration of Pyridine and Substituted Pyridines

Direct nitration of the pyridine ring is a common approach, though the electron-deficient nature of the pyridine nucleus makes electrophilic substitution challenging. researchgate.net The presence of activating or deactivating groups on the pyridine ring significantly influences the regioselectivity and feasibility of the nitration reaction.

The direct nitration of pyridine is often complicated by the strong deactivation of the ring upon protonation of the nitrogen atom in acidic media. researchgate.netrsc.org To overcome this, various nitrating agents and conditions have been developed.

One effective method involves the use of dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium ion intermediate. researchgate.netresearchgate.net This intermediate can then undergo rearrangement to yield the nitrated pyridine. The mechanism is not a direct electrophilic aromatic substitution but rather involves the migration of the nitro group from the nitrogen atom to a carbon atom of the ring. researchgate.netrsc.org Studies suggest that this migration can occur via a nih.govresearchgate.net sigmatropic shift. researchgate.netrsc.org The reaction of the N-nitropyridinium ion with aqueous sulfite (B76179) or bisulfite can lead to the formation of unstable dihydropyridine (B1217469) intermediates which then rearrange to the more stable β-nitropyridine products. rsc.org

Computational studies using molecular electron density theory have further elucidated the mechanism of electrophilic aromatic substitution reactions on pyridine derivatives with the nitronium ion (NO₂⁺). These studies indicate that the reactions proceed through a stepwise polar mechanism involving the formation of a labile tetrahedral cation intermediate. rsc.org

Achieving regioselectivity in the nitration of substituted pyridines is crucial for the synthesis of specific isomers. The directing effects of existing substituents play a major role. For instance, the nitration of 2-aminopyridine (B139424) predominantly yields 2-amino-5-nitropyridine (B18323). orgsyn.org

A practical method for the highly regioselective meta-nitration of pyridines has been developed using a dearomatization-rearomatization strategy. acs.org This one-pot, catalyst-free process utilizes oxazino pyridine intermediates and can be applied to the late-stage nitration of pyridine-containing drugs and their precursors. acs.org

For the synthesis of 2-substituted-5-nitropyridines, a two-step reaction starting from 3-nitropyridine (B142982) can be employed to first introduce a sulfonic acid group at the 2-position, which can then be substituted. researchgate.net Another approach involves the direct nitration of 2-phenylpyridine (B120327), which can lead to a mixture of nitrated products. rsc.org

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Pyridine | 1. N₂O₅, organic solvent; 2. SO₂/HSO₃⁻, H₂O | 3-Nitropyridine | 77% | researchgate.net |

| 2-Aminopyridine | Concentrated H₂SO₄, concentrated HNO₃ | 2-Amino-5-nitropyridine | Major product | orgsyn.org |

| Pyridine derivatives | TBN, TEMPO, O₂ | meta-Nitropyridine derivatives | Good to excellent | acs.org |

| 2-Amino-5-bromopyridine | 95% HNO₃, H₂SO₄, 0-60°C | 2-Amino-5-bromo-3-nitropyridine | Not specified | orgsyn.org |

| 2-Aminopyridine | Concentrated H₂SO₄/fuming HNO₃ in 1,2-dichloroethane, <10°C then 60°C | 2-Amino-5-nitropyridine | 91.67% | chemicalbook.com |

| 2-Aminopyridine | Concentrated H₂SO₄, concentrated HNO₃, 10-50°C; then NaNO₂, 0-10°C | 2-Hydroxy-5-nitropyridine | 56.7% | google.com |

| 5-Fluoro-2-aminopyridine | Concentrated H₂SO₄, 3% H₂O₂, 0°C to RT | 5-Fluoro-2-nitropyridine | 77% | chemicalbook.com |

Table 1: Examples of Regioselective Nitration of Pyridine Derivatives

Ring Transformation Methods for 5-Nitropyridines

Ring transformation reactions offer an alternative and powerful "scrap and build" strategy for constructing highly functionalized 5-nitropyridines that may be difficult to access through direct substitution methods.

A highly effective method for synthesizing 5-nitropyridine derivatives is the three-component ring transformation (TCRT) involving a ketone, a nitrogen source (like ammonia (B1221849) or ammonium (B1175870) acetate), and a suitable precursor. nih.govnih.gov This approach avoids the need for direct nitration of a pre-formed pyridine ring.

The reaction of 5-nitropyrimidine (B80762) with various ketonic reagents in the presence of a base can lead to the formation of 5-nitropyridine derivatives. researchgate.net Similarly, the reaction of 5-nitropyrimidine with amidines can also yield 2-amino-5-nitropyridines. acs.org

| Ketone | Nitrogen Source | Product | Yield | Reference |

| Cyclohexanone | Ammonia | Tetrahydroquinoline derivative | Good yields | semanticscholar.org |

| Aromatic ketones | Ammonia | 2-(Het)aryl-5-nitropyridines | Good yields | nih.gov |

| Cyclopentanone | Ammonia | Cyclopenta[b]pyridine derivative | Not specified | nih.gov |

| Acetophenone | Ammonia | 5,6-Disubstituted pyrimidine | Not specified | semanticscholar.org |

| p-Nitroacetophenone | Ammonia | 5,6-Disubstituted pyrimidine | Not specified | semanticscholar.org |

Table 2: Examples of Three-Component Ring Transformations for Pyridine Synthesis

1-Methyl-3,5-dinitro-2-pyridone is an excellent substrate for nucleophilic-type ring transformations due to its electron-deficient nature and the presence of a good leaving group. nih.govnih.gov This dinitropyridone can be prepared in three steps from pyridine. nih.gov When reacted with a ketone and ammonia, it undergoes a three-component ring transformation to afford 5-nitropyridines that are often difficult to produce by other methods. nih.govnih.gov This reaction can be applied to a variety of ketones, including aromatic ketones, to produce the corresponding 2-(het)aryl-5-nitropyridines. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Routes to 5-Nitropyridine Derivatives

Nucleophilic aromatic substitution (SNAr) is a fundamental method for the synthesis of substituted pyridines, particularly those activated by electron-withdrawing groups like the nitro group. In the context of 5-nitropyridine derivatives, the nitro group, being a strong deactivating group, facilitates the displacement of a leaving group at the C2 or C6 positions of the pyridine ring.

The general mechanism involves the attack of a nucleophile on the electron-deficient pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The subsequent departure of the leaving group restores the aromaticity of the ring. For the synthesis of 5-nitropyridine derivatives, a common starting material is a 2-halo-5-nitropyridine, such as 2-chloro-5-nitropyridine (B43025). The halogen at the C2 position serves as an excellent leaving group.

A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and sulfides. wikipedia.org For instance, the reaction of 2-chloro-5-nitropyridine with various amines can lead to the corresponding 2-amino-5-nitropyridine derivatives. researchgate.net Similarly, reaction with alkoxides would yield 2-alkoxy-5-nitropyridines. The reactivity of the substrate is significantly enhanced by the para-nitro group, which effectively stabilizes the negative charge of the Meisenheimer intermediate. wikipedia.org

It's important to note that highly activated electrophiles, such as 2-chloro-5-nitropyrimidine, can sometimes lead to competing hydrolysis in aqueous media, which could present a limitation for this method under certain conditions. rsc.org The choice of solvent and base is crucial for the success of these reactions, with polar aprotic solvents like DMSO often being employed. wikipedia.org

Another approach within this category is the Vicarious Nucleophilic Substitution (VNS), which allows for the introduction of substituents onto nitropyridines at positions occupied by hydrogen. researchgate.netnih.gov This method typically involves the reaction of a nitroaromatic compound with a nucleophile bearing a leaving group at the α-position. acs.org

Approaches for Introducing the 4-Fluorophenyl Substituent

The introduction of the 4-fluorophenyl group onto the pyridine core is a critical step in the synthesis of the target molecule. This is most commonly achieved through transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions with Halopyridines and Fluorophenyl Reagents

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura, Stille, and Negishi couplings are prominent examples used to synthesize biaryl compounds like 2-(4-fluorophenyl)-5-nitropyridine.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an aryl halide or triflate with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com For the synthesis of this compound, a common route involves the reaction of 2-chloro-5-nitropyridine with 4-fluorophenylboronic acid. A variety of palladium catalysts, such as Pd(PPh₃)₄ or those based on palladacycles, can be used. libretexts.orgnih.gov The choice of base, such as sodium carbonate or cesium fluoride (B91410), is also critical for the reaction's success. nih.govnih.gov

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate, catalyzed by palladium. wikipedia.orgorganic-chemistry.orgnumberanalytics.com To synthesize the target molecule, one could react 2-chloro-5-nitropyridine with (4-fluorophenyl)tributylstannane. While effective, a significant drawback of the Stille coupling is the toxicity of the organotin reagents. organic-chemistry.org

Negishi Coupling: This reaction utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a palladium or nickel catalyst. youtube.comnih.gov An advantage of the Negishi coupling is the tolerance of a wide range of functional groups due to the lower nucleophilicity of organozinc reagents compared to Grignard or organolithium reagents. youtube.com The synthesis could proceed by coupling a 2-halopyridine with a 4-fluorophenylzinc reagent.

The following table summarizes typical components for these cross-coupling reactions:

| Coupling Reaction | Pyridine Substrate | Fluorophenyl Reagent | Typical Catalyst | Typical Base/Additive |

|---|---|---|---|---|

| Suzuki-Miyaura | 2-Chloro-5-nitropyridine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Na₂CO₃, CsF, K₂CO₃ |

| Stille | 2-Chloro-5-nitropyridine | (4-Fluorophenyl)tributylstannane | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | LiCl (additive) |

| Negishi | 2-Chloro-5-nitropyridine | (4-Fluorophenyl)zinc chloride | Pd(PPh₃)₄, NiCl₂(dppe) | None typically required |

Electrophilic Fluorination Strategies for Aryl Moieties

Late-stage fluorination, where a fluorine atom is introduced at a late step in the synthesis, is an increasingly important strategy. acs.org Electrophilic fluorination involves the use of reagents that deliver an electrophilic fluorine species ("F+"). While direct electrophilic fluorination of an unsubstituted phenylpyridine to install the fluorine at the desired para-position of the phenyl ring can be challenging due to regioselectivity issues, this approach is more commonly applied to pre-functionalized substrates where directing groups can control the position of fluorination. Reagents like Selectfluor are often used for such transformations. nih.gov

C-H Functionalization with Fluorinating Agents

Direct C-H functionalization represents a more atom-economical and efficient approach to synthesis. nih.govpsu.edu This strategy aims to directly convert a C-H bond into a C-F bond, avoiding the need for pre-functionalized starting materials. For pyridine derivatives, methods have been developed for the site-selective fluorination of a C-H bond adjacent to the nitrogen atom using reagents like silver(II) fluoride. nih.govpsu.eduresearchgate.net This reaction is often highly regioselective for the 2-position of the pyridine ring. pkusz.edu.cn While this method is powerful for fluorinating the pyridine ring itself, its direct application to selectively fluorinate the para-position of the phenyl ring in a 2-phenylpyridine scaffold is more complex and would depend on the specific directing effects of the substituents present.

Convergent and Linear Synthesis Strategies for this compound

The synthesis of this compound can be designed using either a linear or a convergent approach. fiveable.mepediaa.comchemistnotes.com

Linear Synthesis: In a linear synthesis, the molecule is constructed in a step-by-step manner, with each reaction building upon the previous one. fiveable.mepediaa.com A possible linear route to this compound could start with 2-aminopyridine. The synthesis might proceed as follows:

Nitration of 2-aminopyridine to introduce the nitro group.

Conversion of the amino group to a halide (e.g., via a Sandmeyer-type reaction).

Cross-coupling of the resulting 2-halo-5-nitropyridine with a 4-fluorophenyl reagent.

Fragment 1: Synthesis of a suitable 5-nitropyridine derivative (e.g., 2-chloro-5-nitropyridine).

Fragment 2: Synthesis of a suitable 4-fluorophenyl reagent (e.g., 4-fluorophenylboronic acid).

Final Step: Coupling of the two fragments using a cross-coupling reaction like the Suzuki-Miyaura coupling.

The following table provides a conceptual comparison of these two strategies:

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Linear | Step-by-step assembly of the molecule from a single starting material. pediaa.com | Conceptually straightforward planning. pediaa.com | Overall yield decreases with each step; can be lengthy. pediaa.comwikipedia.org |

| Convergent | Independent synthesis of key fragments followed by their combination. wikipedia.org | Higher overall efficiency and yield; allows for parallel synthesis. fiveable.mechemistnotes.com | May require more complex planning and synthesis of individual fragments. pediaa.com |

Advanced Spectroscopic Elucidation and Electronic Structure Analysis of 2 4 Fluorophenyl 5 Nitropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-(4-Fluorophenyl)-5-nitropyridine, a combination of ¹H, ¹³C, ¹⁹F, and two-dimensional NMR techniques provides a complete picture of its molecular architecture.

Proton (¹H) NMR for Structural Connectivity

Proton (¹H) NMR spectroscopy reveals the number of chemically non-equivalent protons and their immediate electronic environment. The spectrum of this compound is expected to show distinct signals for the protons on the pyridine (B92270) ring and the 4-fluorophenyl ring.

The pyridine ring contains three protons. The proton at the C6 position (H-6), adjacent to the nitrogen and ortho to the nitro group, is expected to be the most deshielded, appearing at the lowest field (highest ppm value) as a doublet. The proton at the C3 position (H-3), ortho to the phenyl substituent, would appear as a doublet. The H-4 proton, situated between the other two, would be a doublet of doublets due to coupling with both H-3 and H-6.

The 4-fluorophenyl group has a symmetrical substitution pattern, resulting in two sets of chemically equivalent protons. The two protons ortho to the fluorine atom (H-2' and H-6') will appear as a triplet (or more accurately, a doublet of doublets that appears as a triplet) due to coupling with the adjacent protons and the fluorine atom. The two protons meta to the fluorine (H-3' and H-5') will appear as a doublet of doublets.

Based on data from analogous compounds like 2-chloro-5-nitropyridine (B43025) and 2-amino-5-nitropyridine (B18323), the chemical shifts for the pyridine protons can be estimated. chemicalbook.comchemicalbook.com Similarly, data from 2-(4-fluorophenyl)pyridine (B1266597) helps in assigning the signals for the phenyl ring. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J) in Hz |

| H-3 | ~8.10 - 8.30 | d | ³J(H3-H4) ≈ 8.5 |

| H-4 | ~7.90 - 8.10 | dd | ³J(H4-H3) ≈ 8.5, ⁴J(H4-H6) ≈ 2.5 |

| H-6 | ~9.20 - 9.40 | d | ⁴J(H6-H4) ≈ 2.5 |

| H-2', H-6' | ~8.00 - 8.20 | t or dd | ³J(H2'-H3') ≈ 8.8, ³J(H-F) ≈ 8.8 |

| H-3', H-5' | ~7.20 - 7.40 | t or dd | ³J(H3'-H2') ≈ 8.8, ⁴J(H-F) ≈ 5.5 |

Note: Predicted values are based on analysis of similar structures and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak, allowing for the determination of the total number of non-equivalent carbons. For this compound, eleven distinct signals are expected, corresponding to the eleven carbon atoms in the molecule.

The carbon atoms of the pyridine ring are influenced by the electron-withdrawing nitro group and the nitrogen atom. The C5 carbon, bonded to the nitro group, is expected to be significantly downfield. The C2 carbon, attached to the fluorophenyl group, will also be downfield. The C6 carbon, adjacent to the ring nitrogen, will also show a downfield shift.

In the fluorophenyl ring, the carbon directly attached to the fluorine atom (C-4') will show a large C-F coupling constant. The chemical shifts of the other carbons in this ring are influenced by both the fluorine substituent and the connection to the pyridine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted δ (ppm) |

| C-2 | ~158-160 |

| C-3 | ~122-124 |

| C-4 | ~135-137 |

| C-5 | ~148-150 |

| C-6 | ~152-154 |

| C-1' | ~134-136 (d, J ≈ 3 Hz) |

| C-2', C-6' | ~129-131 (d, J ≈ 8-9 Hz) |

| C-3', C-5' | ~116-118 (d, J ≈ 22 Hz) |

| C-4' | ~163-165 (d, J ≈ 250 Hz) |

Note: Predicted values are based on analysis of similar structures like 2-(4-fluorophenyl)pyridine and nitropyridines. rsc.org The 'd' indicates a doublet due to C-F coupling.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to analyze fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. The spectrum for this compound is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For a fluorine atom on a phenyl ring, the chemical shift is influenced by the substituents on the ring. Based on data for 2-(4-fluorophenyl)pyridine, the chemical shift is expected in the range of -113 to -115 ppm relative to a standard like CFCl₃. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, DEPT, HHCOSY, TOCSY) for Complete Assignment

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning all proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) and HHCOSY (Homonuclear Hartmann-Hahn Spectroscopy)/TOCSY (Total Correlation Spectroscopy) are homonuclear correlation experiments that reveal proton-proton couplings. oxinst.comlibretexts.org In a COSY spectrum of this compound, cross-peaks would be observed between H-3 and H-4, and between H-4 and H-6, confirming their connectivity within the pyridine ring. Similarly, cross-peaks between H-2'/H-6' and H-3'/H-5' would confirm the structure of the fluorophenyl ring. oxinst.com A TOCSY experiment would show correlations between all protons within a single spin system, clearly differentiating the pyridine protons from the phenyl protons. oxinst.com

DEPT (Distortionless Enhancement by Polarization Transfer) is used to differentiate between CH, CH₂, and CH₃ groups. bhu.ac.in While the target molecule only contains CH groups (and quaternary carbons), a DEPT-135 experiment would show positive signals for all CH carbons, while quaternary carbons would be absent, simplifying the ¹³C spectrum analysis. bhu.ac.in

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. This would allow for the definitive assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity between the two aromatic rings (e.g., correlation from H-2'/H-6' to C-2) and for assigning the quaternary carbons, which are not visible in HSQC or DEPT spectra.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Confirmation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. ksu.edu.sa These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. ksu.edu.sa

For this compound, the key functional groups are the nitro group (NO₂), the C-F bond, and the two aromatic rings.

Nitro Group (NO₂) Vibrations: The nitro group has two characteristic stretching vibrations: an asymmetric stretch (ν_as) and a symmetric stretch (ν_s). These are typically strong bands in the IR spectrum. The asymmetric stretch is expected in the 1500-1600 cm⁻¹ region, while the symmetric stretch appears around 1300-1390 cm⁻¹. youtube.com

C-F Stretching Vibration: The carbon-fluorine bond gives rise to a strong absorption in the IR spectrum, typically in the range of 1100-1250 cm⁻¹.

Aromatic Ring Vibrations: Both the pyridine and phenyl rings will exhibit C-H stretching vibrations above 3000 cm⁻¹. Aromatic C=C and C=N stretching vibrations will appear in the 1400-1650 cm⁻¹ region. C-H out-of-plane bending vibrations, which are indicative of the substitution pattern, are expected in the 700-900 cm⁻¹ region.

Analysis of related compounds like 5-bromo-2-nitropyridine (B47719) provides a basis for assigning the vibrational modes of the nitropyridine ring. nih.gov

Table 3: Predicted Key IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak | Medium |

| NO₂ Asymmetric Stretch | 1500 - 1600 | Strong | Medium |

| Aromatic C=C/C=N Stretch | 1400 - 1650 | Medium-Strong | Strong |

| NO₂ Symmetric Stretch | 1300 - 1390 | Strong | Medium-Weak |

| C-F Stretch | 1100 - 1250 | Strong | Weak |

| C-H Out-of-Plane Bend | 700 - 900 | Strong | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. scielo.org.za The absorption of UV or visible light promotes electrons from a lower energy orbital (like a bonding π orbital or a non-bonding n orbital) to a higher energy anti-bonding orbital (π*).

The spectrum of this compound is expected to be dominated by π → π* transitions due to the extensive conjugated system spanning both aromatic rings. The presence of heteroatoms (N and O) also allows for n → π* transitions, which are typically weaker in intensity.

The molecule consists of an electron-donating fluorophenyl group (due to the lone pairs on fluorine) connected to an electron-withdrawing nitropyridine system. This arrangement can lead to an intramolecular charge transfer (ICT) band, where electron density is moved from the fluorophenyl ring to the nitropyridine ring upon electronic excitation. This ICT band is often sensitive to solvent polarity.

Table 4: Predicted Electronic Transitions for this compound

| Transition Type | Expected λ_max (nm) | Description |

| π → π | ~250 - 280 | High-intensity transition associated with the conjugated aromatic system. |

| Intramolecular Charge Transfer (ICT) | ~300 - 350 | Lower intensity transition from the fluorophenyl donor to the nitropyridine acceptor. |

| n → π | > 350 | Low-intensity transition involving non-bonding electrons on nitrogen or oxygen atoms. |

Note: λ_max values are estimates and can be significantly affected by the solvent used for the measurement.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous confirmation of a compound's elemental composition by measuring the mass-to-charge ratio (m/z) with exceptional accuracy.

Molecular Formula Verification

For this compound, with a molecular formula of C₁₁H₇FN₂O₂, the theoretical monoisotopic mass is calculated by summing the precise masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁹F, ¹⁴N, and ¹⁶O). This calculated value serves as a critical reference. An experimental HRMS measurement that aligns with this theoretical mass, typically within a tolerance of a few parts per million (ppm), provides definitive verification of the molecular formula.

Interactive Data Table: Theoretical Mass Calculation for this compound (C₁₁H₇FN₂O₂)

| Element | Number of Atoms | Monoisotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 11 | 12.000000 | 132.000000 |

| Hydrogen (¹H) | 7 | 1.007825 | 7.054775 |

| Fluorine (¹⁹F) | 1 | 18.998403 | 18.998403 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total | 218.049156 |

Note: The theoretical m/z for the protonated molecule [M+H]⁺ would be 219.056981.

Fragmentation Analysis

Beyond confirming the molecular formula, mass spectrometry, especially when coupled with tandem techniques (MS/MS), elucidates structural features through controlled fragmentation of the parent ion. While specific experimental fragmentation data for this compound are not detailed in the reviewed literature, a likely fragmentation pathway can be inferred from the established principles of mass spectrometry and the behavior of related nitroaromatic and heterocyclic compounds. libretexts.orgacs.orgchemguide.co.uk

The molecular ion ([M]⁺• at approximately m/z 218) is expected to show considerable stability owing to its bi-aromatic structure. Key fragmentation events would likely be initiated at the nitro group, a common site for fragmentation in nitroaromatic compounds, and at the pivotal C-C bond linking the fluorophenyl and nitropyridine rings.

Interactive Data Table: Plausible Fragmentation Pattern for this compound

| Proposed Fragment | Formula of Fragment | m/z (approx.) | Plausible Origin |

| [M-NO]⁺ | [C₁₁H₇FNO]⁺ | 188 | Loss of a nitric oxide radical from the nitro group. |

| [M-NO₂]⁺ | [C₁₁H₇FN]⁺ | 172 | Loss of a nitro radical, a characteristic fragmentation pathway for nitroaromatic compounds. |

| [C₅H₃N₂O₂]⁺ | [C₅H₃N₂O₂]⁺ | 123 | Cleavage of the inter-ring C-C bond, with the charge retained by the nitropyridine fragment. |

| [C₆H₄F]⁺ | [C₆H₄F]⁺ | 95 | Cleavage of the inter-ring C-C bond, resulting in the formation of the fluorophenyl cation. |

Note: The m/z values provided are nominal masses for the most probable fragments.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography provides unparalleled detail on the three-dimensional arrangement of atoms in the solid state and the nature of the interactions that govern crystal packing. Although a crystal structure for this compound itself is not available in the surveyed literature, data from the closely analogous compound, 2-(2,4-Difluorophenyl)-5-nitropyridine, offers valuable predictive insights. rsc.org

Molecular Geometry

The crystallographic analysis of 2-(2,4-Difluorophenyl)-5-nitropyridine shows that the molecule is not planar. rsc.org It is therefore highly probable that this compound adopts a similarly twisted conformation. A key geometric parameter is the dihedral angle between the planes of the two aromatic rings, which is 32.57 (6)° in the difluoro-analogue, a twist attributed to steric repulsion between hydrogen atoms on the adjacent rings. rsc.org The nitro group, in contrast, is expected to be nearly coplanar with its attached pyridine ring to maximize π-conjugation; in the difluoro-analogue, this tilt is minimal at 12.26 (9)°. rsc.org

Intermolecular Interactions

The packing of molecules in the crystalline lattice is dictated by a network of non-covalent forces. Drawing from the analysis of its difluoro-analogue, the following intermolecular interactions are anticipated to be pivotal in the crystal structure of this compound:

π–π Stacking: The planar aromatic rings are predisposed to engage in π–π stacking interactions, a common organizing principle in aromatic and heterocyclic crystals. In the difluoro-analogue, these interactions lead to the formation of columnar stacks with centroid-to-centroid distances of 3.7457 (14) Å. rsc.org

Weak Hydrogen Bonds: A network of weak C–H···O and C–H···N hydrogen bonds is expected to further stabilize the crystal lattice. rsc.orgresearchgate.net In these interactions, the aromatic C-H groups act as hydrogen bond donors, while the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring serve as acceptors, linking the molecules into a cohesive three-dimensional architecture.

Interactive Data Table: Crystallographic Data for the Analogue Compound 2-(2,4-Difluorophenyl)-5-nitropyridine

| Parameter | Value | Reference |

| Chemical Formula | C₁₁H₆F₂N₂O₂ | rsc.org |

| Crystal System | Orthorhombic | rsc.org |

| Space Group | P2₁2₁2₁ | rsc.org |

| Dihedral Angle (Phenyl-Pyridine) | 32.57 (6)° | rsc.org |

| Nitro Group Tilt Angle | 12.26 (9)° | rsc.org |

| Key Intermolecular Interactions | π–π stacking, C–H···O, C–H···N | rsc.org |

Disclaimer: This data pertains to the analogue compound 2-(2,4-Difluorophenyl)-5-nitropyridine and is presented to infer the probable structural features of this compound.

Advanced Electronic Structure Probing Techniques

Ultraviolet Photoelectron Spectroscopy (UV-PES)

Ultraviolet Photoelectron Spectroscopy (UV-PES) is a high-energy spectroscopic technique used to measure the ionization potentials of valence electrons. This experimental data provides a direct map of the molecular orbital energy levels, offering fundamental insights into bonding and electronic structure. A review of the scientific literature found no published UV-PES studies for this compound. Such an investigation would be highly informative for delineating the electronic effects of the substituent groups on the pyridine ring's orbital manifold.

Theoretical and Computational Chemistry of 2 4 Fluorophenyl 5 Nitropyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. For 2-(4-Fluorophenyl)-5-nitropyridine, such studies would provide valuable insights into its stability, electronic transitions, and potential for chemical reactions.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

DFT is a popular computational method for predicting the three-dimensional arrangement of atoms in a molecule (geometry optimization) and its electronic characteristics. A typical DFT study on this compound would involve calculations to determine its lowest energy conformation, bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as dipole moment, polarizability, and the distribution of electron density could be ascertained. However, specific published data from DFT calculations on this compound are not available.

Ab Initio Methods for Electronic Structure and Reactivity Prediction

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. These calculations could provide a highly accurate description of the electronic structure of this compound and be used to predict its reactivity in various chemical environments. At present, there are no specific ab initio studies focused on this molecule in the surveyed literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO energies and distributions)

FMO analysis is crucial for understanding a molecule's chemical reactivity and its electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. The distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attack. Specific HOMO and LUMO energy values and their distributions for this compound have not been reported in the available literature.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, offering insights into hyperconjugative effects and the nature of chemical bonds. An NBO analysis of this compound would elucidate the hybridization of its atoms and the extent of electron delocalization across the pyridine (B92270) and fluorophenyl rings. Such a detailed analysis is not currently available.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

MD simulations are powerful tools for studying the movement of atoms and molecules over time. For this compound, MD simulations could reveal its conformational flexibility, including the rotation around the bond connecting the two aromatic rings, and its dynamic behavior in different solvent environments. This information is valuable for understanding how the molecule might interact with biological targets. There are no published MD simulation studies specifically focused on this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. In a QSAR study involving this compound, this compound might be included in a dataset of similar molecules to develop a model that predicts a specific biological activity, such as antimicrobial or anticancer effects. While QSAR studies on various pyridine and nitropyridine derivatives exist, a study that specifically includes and provides detailed modeling data for this compound could not be located.

Derivation of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be derived from its chemical structure and are fundamental in the development of Quantitative Structure-Activity Relationship (QSAR) models. For a molecule like this compound, a variety of descriptors can be calculated to quantify its physicochemical and structural features. These descriptors are typically categorized as follows:

1D Descriptors: These are the simplest descriptors and include counts of atoms, bonds, and molecular weight.

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices, which describe the connectivity of atoms, and counts of specific structural fragments.

3D Descriptors: These descriptors are derived from the 3D coordinates of the atoms in the molecule and provide information about its shape, size, and electronic properties. Examples include molecular volume, surface area, and dipole moment.

A hypothetical table of some common molecular descriptors for this compound is presented below. The values in this table are illustrative and would require specific computational software for precise calculation.

| Descriptor Category | Descriptor Name | Illustrative Value |

| Constitutional (1D) | Molecular Weight | 218.18 g/mol |

| Atom Count | 23 | |

| Bond Count | 24 | |

| Number of Rings | 2 | |

| Topological (2D) | Wiener Index | Value |

| Balaban J Index | Value | |

| Kier & Hall Connectivity Indices | Values | |

| Geometrical (3D) | Molecular Surface Area | Value (Ų) |

| Molecular Volume | Value (ų) | |

| Ovality | Value | |

| Electronic (3D) | Dipole Moment | Value (Debye) |

| HOMO Energy | Value (eV) | |

| LUMO Energy | Value (eV) | |

| Physicochemical | LogP (octanol-water partition coefficient) | Value |

| Topological Polar Surface Area (TPSA) | Value (Ų) |

Note: The "Value" entries are placeholders and would be determined through computational chemistry software.

Statistical Models for Predictive Biology

Statistical models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are developed to predict the biological activity of chemical compounds based on their molecular descriptors. researchgate.net These models establish a mathematical relationship between the descriptors (independent variables) and the observed biological activity (dependent variable). nih.gov

For this compound, a QSAR model could be developed to predict various biological activities, such as its potential as an inhibitor for a specific enzyme or its toxicity. The development of such a model typically involves the following steps:

Data Set Collection: A dataset of compounds with known biological activities, including this compound and its analogs, is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for all compounds in the dataset.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

A generic representation of a linear QSAR model equation is:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where c represents the coefficients determined from the regression analysis and D represents the molecular descriptors.

Computational Studies on Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the reactivity of molecules and elucidate the mechanisms of chemical reactions. For this compound, such studies would focus on understanding its behavior in various chemical transformations.

Transition State Analysis

Transition state theory is a cornerstone of computational reaction chemistry. A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. Computational methods, such as Density Functional Theory (DFT), can be used to locate and characterize the geometry and energy of transition states.

For a reaction involving this compound, such as a nucleophilic aromatic substitution, transition state analysis would provide crucial information about the reaction's feasibility and kinetics. byjus.com The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate.

| Reaction Coordinate Parameter | Description |

| Reactants | The starting materials of the reaction. |

| Transition State (TS) | The highest energy structure along the reaction pathway. |

| Intermediate | A metastable species formed during the reaction. |

| Products | The final outcome of the reaction. |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to proceed (Energy of TS - Energy of Reactants). |

| Reaction Energy (ΔE) | The overall energy change of the reaction (Energy of Products - Energy of Reactants). |

Reaction Pathway Elucidation

Computational studies can map out the entire energy profile of a reaction, from reactants to products, including any intermediates and transition states. This process, known as reaction pathway elucidation, provides a detailed mechanistic understanding of the transformation. nih.gov

For this compound, a key reaction of interest is the Suzuki-Miyaura cross-coupling, which is a common method for its synthesis. nih.govmdpi.com A computational study of this reaction would involve calculating the energies of all species involved in the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. rsc.org This would help in understanding the factors that control the efficiency and selectivity of the synthesis.

Another important reaction pathway for this class of compounds is nucleophilic aromatic substitution (SNAr), where the nitro group activates the pyridine ring towards attack by nucleophiles. wikipedia.org Computational elucidation of the SNAr mechanism would involve identifying the Meisenheimer complex intermediate and the associated transition states, providing insights into the regioselectivity and reactivity of the substrate. nih.govmasterorganicchemistry.com

Structure Activity Relationship Sar of 2 4 Fluorophenyl 5 Nitropyridine Analogues in Target Specific Interactions

Role of the Fluorophenyl Moiety in Ligand-Target Binding

The introduction of a fluorine atom can significantly alter a molecule's lipophilicity, which in turn affects its ability to cross biological membranes. nih.govnih.gov Generally, fluorination increases lipophilicity, which can enhance membrane permeation and bioavailability. nih.govtandfonline.com This is a critical factor for a drug's ability to reach its intended target within the body. nih.gov However, the effect of fluorine on lipophilicity is not always straightforward and can be influenced by the surrounding molecular environment. nih.gov The strategic placement of fluorine can therefore be used to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. nih.govnih.gov

Table 1: Influence of Fluorine Substitution on Physicochemical Properties

| Analogue | LogP (Octanol/Water) | Membrane Permeability (Predicted) | Reference |

|---|---|---|---|

| 2-Phenyl-5-nitropyridine | 2.8 | Moderate | N/A |

| 2-(4-Fluorophenyl)-5-nitropyridine | 3.1 | High | nih.govnih.gov |

| 2-(2,4-Difluorophenyl)-5-nitropyridine | 3.4 | Very High | nih.govnih.gov |

This table presents hypothetical data for illustrative purposes, based on general principles of fluorine's effect on lipophilicity.

Table 2: Electronic Effects and Binding Affinity

| Interaction Type | Description | Potential Contribution to Binding | Reference |

|---|---|---|---|

| Dipole-Dipole | Interaction between the C-F dipole and polar residues in the binding site. | Moderate | tandfonline.com |

| Hydrogen Bond | Weak hydrogen bond formation between fluorine and a suitable donor. | Weak to Moderate | acs.orgresearchgate.net |

| Halogen Bond | Interaction between the electropositive crown of the fluorine and a nucleophilic partner. | Moderate | acs.org |

| Orthogonal Multipolar C-F···C=O | Favorable interactions between the C-F bond and backbone carbonyls. | Significant | acs.orgnih.gov |

Significance of the 5-Nitropyridine Moiety in Molecular Recognition

The 5-nitropyridine moiety is another critical component of the pharmacophore, contributing significantly to the molecule's electronic properties and binding interactions.

Table 3: Binding Interactions of the Nitro Group

| Interaction Type | Description | Energy (kcal/mol) | Reference |

|---|---|---|---|

| π-hole Interaction | Interaction between the electropositive nitrogen of the nitro group and a lone pair of electrons. | ~ -5.0 | nih.gov |

| Hydrogen Bond | Hydrogen bond formation between the oxygen atoms of the nitro group and a suitable donor. | Variable | researchgate.net |

| Electrostatic | Favorable electrostatic interactions with positively charged or polar residues. | Variable | rsc.org |

The position of the nitro group on the pyridine (B92270) ring is crucial for biological activity. nih.govsolubilityofthings.com Isomers with the nitro group at different positions can exhibit vastly different pharmacological profiles. nih.gov For instance, moving the nitro group from the 5-position to the 3- or 4-position would alter the molecule's electronic distribution and steric profile, thereby affecting its interaction with the target. nih.govnih.gov The specific placement of the nitro group is often a key determinant of a compound's selectivity for a particular target. nih.gov

Table 4: Hypothetical Biological Activity of Nitropyridine Positional Isomers

| Compound | Target Affinity (IC₅₀) | Selectivity | Reference |

|---|---|---|---|

| This compound | High | High | N/A |

| 2-(4-Fluorophenyl)-3-nitropyridine | Moderate | Moderate | nih.gov |

| 2-(4-Fluorophenyl)-4-nitropyridine | Low | Low | nih.gov |

This table presents hypothetical data for illustrative purposes, based on the principles of positional isomerism.

Pharmacophore Development and Optimization from SAR Data

The SAR data gathered from studying analogues of this compound can be used to construct a pharmacophore model. nih.gov This model identifies the key structural features required for biological activity and their spatial arrangement. nih.govmdpi.com The pharmacophore for this class of compounds would likely include a hydrogen bond acceptor (the nitro group), an aromatic ring with a specific electronic profile (the fluorophenyl group), and a defined spatial relationship between these features. nih.govkcl.ac.uk This model can then be used to design new, more potent, and selective analogues by modifying the scaffold to better fit the identified pharmacophore. nih.govmdpi.com

Table 5: Pharmacophore Model for this compound Analogues

| Pharmacophoric Feature | Description | Role in Binding |

|---|---|---|

| Aromatic Ring (Fluorophenyl) | Aromatic ring with an electron-withdrawing substituent. | Hydrophobic interactions and electronic complementarity. |

| Hydrogen Bond Acceptor (Nitro) | The oxygen atoms of the nitro group. | Formation of hydrogen bonds with the target. |

| π-hole Donor (Nitro) | The nitrogen atom of the nitro group. | Specific π-hole interactions with electron-rich residues. |

| Defined Geometry | Specific spatial arrangement of the above features. | Optimal fit within the binding pocket. |

Molecular Docking and Binding Mode Analysis

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is instrumental in predicting the binding mode and affinity of a ligand (the drug candidate) to the active site of a target protein.

Identification of Key Binding Residues and Interactions

The binding of this compound analogues within the active site of a protein is dictated by a symphony of non-covalent interactions. These interactions, while individually weak, collectively contribute to the stability of the ligand-protein complex. The primary forces at play include hydrogen bonding, π-stacking, and hydrophobic interactions.

Hydrogen Bonding: The nitrogen atom in the pyridine ring and the oxygen atoms of the nitro group are potential hydrogen bond acceptors. They can form crucial hydrogen bonds with amino acid residues in the active site that can act as hydrogen bond donors, such as serine, threonine, tyrosine, and the backbone N-H of various residues. The fluorine atom of the fluorophenyl group can also participate in weaker hydrogen bonding interactions.

π-Stacking Interactions: Both the pyridine and the phenyl rings are aromatic systems capable of engaging in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. These interactions are crucial for the proper orientation and anchoring of the ligand within the binding pocket.

A hypothetical binding mode of this compound in a generic kinase active site, based on common interaction patterns for similar inhibitors, is depicted below:

| Interaction Type | Ligand Moiety | Potential Interacting Residues |

| Hydrogen Bonding | Pyridine Nitrogen | Backbone N-H (e.g., Cysteine) |

| Hydrogen Bonding | Nitro Group Oxygens | Lysine, Serine |

| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine |

| π-π Stacking | Pyridine Ring | Tyrosine |

| Hydrophobic Interactions | Fluorophenyl Group | Leucine, Valine, Isoleucine |

Conformational Analysis within Active Sites

The conformation of a ligand when bound to its target can be significantly different from its lowest energy conformation in solution. Conformational analysis within the active site is therefore critical to understanding the bioactive pose of the molecule. For this compound, a key conformational feature is the dihedral angle between the phenyl and pyridine rings.

The rotational freedom around the single bond connecting the two rings allows the molecule to adopt various conformations. The specific dihedral angle observed in the bound state is a result of the molecule adapting its shape to maximize favorable interactions with the active site residues and minimize steric clashes.

For instance, in a related compound, 2-(2,4-Difluoro-phen-yl)-5-nitro-pyridine, crystallographic studies have shown a dihedral angle of 32.57 (6)° between the benzene (B151609) and pyridine rings. While this is in a solid-state crystal and not in a protein active site, it provides a valuable starting point for understanding the preferred relative orientation of the two rings. Within a binding pocket, this angle can be further influenced by the specific topology and chemical environment of the active site. The ability of the molecule to adopt a specific, low-energy conformation that complements the active site is a key determinant of its binding affinity and, consequently, its biological activity.

Mechanistic Biological Studies of 2 4 Fluorophenyl 5 Nitropyridine and Its Derivatives

In Vitro Enzyme Inhibition Kinetics and Mechanisms

The initial characterization of a potential drug candidate often involves detailed studies of its interaction with purified enzymes. These in vitro assays are fundamental to elucidating the specific biochemical properties of a compound, including its mode of inhibition and binding affinity.

Determination of Inhibition Type

The mode of enzyme inhibition by a compound—be it competitive, non-competitive, uncompetitive, or mixed—provides critical information about its binding site and mechanism. For derivatives of the 2-(4-Fluorophenyl)-5-nitropyridine scaffold, the type of inhibition has been investigated for various related structures against several enzyme classes.

For instance, studies on other pyridine (B92270) derivatives have revealed a mixed inhibition mechanism against acetylcholinesterase, suggesting that these compounds can bind to both the free enzyme and the enzyme-substrate complex. nih.gov In the context of tyrosinase inhibition, a structurally related compound, 2-(4-fluorophenyl)-quinazolin-4(3H)-one, which shares the fluorophenyl moiety, was identified as a reversible and mixed-type inhibitor . nih.gov Similarly, kinetic studies of certain hydroxy-substituted derivatives have shown them to act as competitive or mixed-type inhibitors of tyrosinase. nih.gov This variability in inhibition type highlights how even small structural modifications to the core scaffold can alter the binding mechanism to the target enzyme.

Enzyme inhibition can be further classified as reversible or irreversible. For example, some hydroxy-substituted compounds have been found to inhibit tyrosinase through an irreversible binding mode . nih.gov In contrast, cholinesterase inhibitors are often designed to be reversible to allow for controlled modulation of enzyme activity. nih.gov

Calculation of Inhibition Constants (Kᵢ)

The inhibition constant (Kᵢ) is a quantitative measure of the potency of an inhibitor, with a lower Kᵢ value indicating a stronger binding affinity to the enzyme. For derivatives of heterocyclic scaffolds, Kᵢ values are determined through kinetic experiments.

In studies of carbonic anhydrase inhibitors, a series of 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides, which are structurally distinct from the title compound but represent another class of heterocyclic inhibitors, exhibited Kᵢ values in the nanomolar range against human carbonic anhydrase I (hCA I) and II (hCA II). Specifically, the Kᵢ values ranged from 316.7 to 533.1 nM for hCA I and from 412.5 to 624.6 nM for hCA II. nih.gov For pyrazolo[4,3-c]pyridine sulfonamides, Kᵢ values against hCA I were found to be between 58.8 and 8010 nM. mdpi.com These examples underscore the importance of experimental determination of Kᵢ values to quantify and compare the inhibitory potency of different compounds.

Specific Enzyme Targets

The biological effects of this compound derivatives are dictated by their interactions with specific enzyme targets. Research has explored the inhibitory potential of various pyridine-containing molecules against a range of enzymes implicated in disease.

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov Certain pyridine derivatives bearing carbamic or amidic functional groups have been identified as potent inhibitors of both human AChE and BChE, with IC₅₀ values in the sub-micromolar range. nih.gov

Tyrosinase: This enzyme plays a crucial role in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and in the cosmetics industry. nih.gov While direct data on this compound is limited, related heterocyclic compounds have shown significant tyrosinase inhibitory activity. For example, 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles have demonstrated potent inhibition, with one derivative exhibiting an IC₅₀ value of 0.2 µM. mdpi.com

Kinases (VEGFR-2): Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. mdpi.commdpi.com Consequently, VEGFR-2 is a major target in cancer therapy. Numerous pyridine-containing compounds have been designed and evaluated as VEGFR-2 inhibitors. For instance, novel pyridine derivatives have shown potent inhibition of VEGFR-2 with IC₅₀ values as low as 0.12 µM, comparable to the approved drug sorafenib. nih.gov The design of these inhibitors often starts from pyridine scaffolds, such as 5-bromo-2-nitropyridine (B47719), to generate potent molecules. estranky.sk

Carbonic Anhydrase: Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications, including in the treatment of glaucoma and certain cancers. nih.govfrontiersin.org Sulfonamide derivatives of pyrazolines and pyrazolopyridines have been shown to be effective inhibitors of human CA isoforms I and II. nih.govmdpi.com

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an enzyme that catabolizes the essential amino acid tryptophan and is a key target in cancer immunotherapy due to its role in creating an immunosuppressive tumor microenvironment. nih.gov While direct inhibition by this compound derivatives has not been reported, other heterocyclic scaffolds, such as benzofuran (B130515) derivatives, have been developed as potent IDO1 inhibitors with IC₅₀ values in the sub-micromolar range. nih.gov

The following table summarizes the inhibitory activities of various pyridine and related heterocyclic derivatives against these key enzyme targets.

| Compound Class | Enzyme Target | Inhibition Data | Reference(s) |

| Pyridine derivatives with carbamic function | Human Acetylcholinesterase (hAChE) | IC₅₀ = 0.153 µM | nih.gov |

| Pyridine derivatives with carbamic function | Human Butyrylcholinesterase (hBChE) | IC₅₀ = 0.828 µM | nih.gov |

| 2-(4-fluorophenyl)-quinazolin-4(3H)-one | Tyrosinase | IC₅₀ = 120 µM | nih.gov |

| Pyridine derivatives | VEGFR-2 | IC₅₀ = 0.12 µM | nih.gov |

| 2-thioxobenzo[g]quinazoline derivatives | VEGFR-2 | IC₅₀ = 44.4 nM | mdpi.com |

| Nicotinamide-based derivatives | VEGFR-2 | IC₅₀ = 60.83 nM | mdpi.com |

| Pyrazoline sulfonamides | Carbonic Anhydrase I (hCA I) | Kᵢ = 316.7 - 533.1 nM | nih.gov |

| Pyrazoline sulfonamides | Carbonic Anhydrase II (hCA II) | Kᵢ = 412.5 - 624.6 nM | nih.gov |

| Benzofuran derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) | IC₅₀ = 0.44 µM | nih.gov |

Molecular Mechanism of Action in Cellular Systems

Beyond purified enzyme assays, understanding how these compounds behave within a complex cellular environment is essential. This involves identifying their interactions with specific cellular proteins and their impact on biochemical pathways.

Interaction with Specific Cellular Proteins or Enzymes

Molecular docking and co-crystallization studies provide atomic-level insights into how inhibitors bind to their target proteins. For pyridine derivatives targeting cholinesterases, molecular docking has shown interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, which is consistent with a mixed inhibition mechanism. nih.gov

In the case of kinase inhibitors, a thienopyridine derivative was found through in vitro kinase assays and molecular modeling to inhibit VEGFR-2, c-SRC, and TIE-2 kinases by binding to their ATP-binding sites. nih.gov Similarly, the design of novel VEGFR-2 inhibitors based on a nih.govnih.govmdpi.comtriazolo[1,5-a]pyridine scaffold was guided by co-crystal structure analysis, which revealed key interactions with the Cys919 residue in the kinase domain. estranky.sk

For IDO1 inhibitors, molecular modeling of a benzofuran derivative indicated that its high potency was due to dipole-ionic interactions with the heme iron, halogen bonding with a cysteine residue (Cys129), and hydrophobic interactions within the active site. nih.gov

Modulation of Biochemical Pathways

The interaction of a compound with its molecular target triggers a cascade of events that alters cellular functions. The inhibition of key enzymes by this compound derivatives can lead to the modulation of important biochemical pathways.

Tubulin Polymerization Inhibition: Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and are critical for cell division. Some diarylpyridine derivatives have been shown to act as tubulin polymerization inhibitors . nih.gov These compounds interfere with the formation of microtubules, leading to cell cycle arrest and subsequent cell death, making them promising anticancer agents.

Anti-angiogenic Activity: As previously mentioned, the inhibition of VEGFR-2 is a key strategy for blocking angiogenesis. mdpi.com Thienopyridine derivatives have demonstrated potent anti-angiogenic effects in both in vitro and in vivo models. nih.govnih.gov These compounds can inhibit VEGF-induced proliferation, migration, and tube formation of endothelial cells. nih.gov The anti-angiogenic effects can also be mediated by up-regulating endogenous angiogenesis inhibitors like thrombospondin-1. nih.gov Furthermore, inhibition of VEGFR-2 signaling can lead to the induction of apoptosis in cancer cells.

The following table outlines the cellular mechanisms of action for related pyridine derivatives.

| Compound Class | Cellular Mechanism | Effect | Reference(s) |

| Diarylpyridine derivatives | Tubulin Polymerization Inhibition | Dose-dependent inhibition of tubulin polymerization | nih.gov |

| Thienopyridine derivatives | Anti-angiogenic Activity | Inhibition of endothelial cell proliferation, migration, and tube formation | nih.gov |

| Thienopyridine derivatives | Anti-angiogenic Activity | Upregulation of thrombospondin-1 | nih.gov |

| Pyridine derivatives | Cholinesterase Inhibition | Inhibition of Aβ₄₂ self-aggregation | nih.gov |

Biochemical Pathways Affected by the Compound

Due to a lack of specific research on this compound, the precise biochemical pathways it affects remain unelucidated. However, based on the known activities of other substituted nitropyridine and fluorophenyl-containing compounds, several potential pathways could be influenced.

Nitropyridine derivatives have been investigated for a range of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of a nitro group can be significant, as it is a common feature in compounds that undergo metabolic reduction in hypoxic environments, such as those found in solid tumors, leading to the formation of reactive species that can induce cellular damage.

Furthermore, compounds containing a 4-fluorophenyl moiety have been explored for their inhibitory effects on various enzymes and signaling pathways. For instance, some molecules with this feature have been shown to interact with kinases, which are crucial regulators of a multitude of cellular processes, including proliferation, differentiation, and apoptosis. The specific substitution pattern on the pyridine ring, in combination with the fluorophenyl group, would ultimately determine the compound's specific targets and the pathways it modulates.

Ligand-Protein Interaction Analysis (experimental validation)

As of the latest available data, there are no published experimental studies that validate the direct interaction of this compound with specific protein targets. The characterization of ligand-protein interactions is a critical step in understanding the mechanism of action of any bioactive compound. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, isothermal titration calorimetry (ITC), and various biochemical assays are typically employed for this purpose.

In the absence of direct experimental data for this compound, any discussion of its ligand-protein interactions remains speculative. Hypothetically, the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group could act as hydrogen bond acceptors, while the aromatic rings could participate in π-π stacking or hydrophobic interactions within a protein's binding pocket. The fluorine atom, a common substituent in medicinal chemistry, can alter the electronic properties of the phenyl ring and potentially engage in specific interactions with protein residues.

To ascertain the actual protein targets and validate these interactions, a series of experimental investigations would be necessary. These could include screening the compound against panels of known enzymes (e.g., kinases, proteases) or receptors, followed by detailed biophysical and structural studies to confirm the binding mode and affinity.

The Chemical Compound “this compound”: Potential Applications in Advanced Materials Science

The compound this compound is a distinct chemical entity characterized by a pyridine ring substituted with a 4-fluorophenyl group at the 2-position and a nitro group at the 5-position. Its molecular structure combines the properties of three key components: a pyridine ring, a fluorinated aromatic system, and a nitro functional group. This unique combination suggests a range of potential applications in the field of advanced materials science, particularly due to the electronic and structural characteristics imparted by these moieties. While specific research on this exact compound is limited, its potential can be inferred from the broader scientific literature on related fluorinated and nitrated pyridine derivatives.

Potential Applications in Advanced Materials Science

The exploration of novel organic molecules as building blocks for advanced materials is a cornerstone of modern materials science. The structural attributes of 2-(4-Fluorophenyl)-5-nitropyridine, specifically the presence of a fluorine atom and a nitro group on a phenylpyridine backbone, make it a candidate for investigation in several areas of materials chemistry.

Fluorinated polymers are a significant class of materials known for their exceptional properties, including high thermal stability, chemical resistance, and unique surface characteristics. researchgate.netpageplace.denih.gov The incorporation of fluorine into polymer structures can lead to materials with low friction coefficients and desirable electrical properties. nih.gov The synthesis of polymers from fluorinated monomers is a common strategy to achieve these enhanced characteristics. researchgate.net

While direct polymerization studies involving this compound are not extensively documented, its structure suggests potential as a monomer or a precursor for monomers in various polymerization reactions. For instance, the nitro group could be chemically reduced to an amine, which is a versatile functional group for the synthesis of high-performance polymers such as polyamides and polyimides. The presence of the fluorophenyl group in such polymers would be expected to enhance their thermal stability and solubility in organic solvents, which is a significant advantage for polymer processing.

The table below outlines the potential impact of incorporating a fluorinated pyridine (B92270) moiety, such as the one present in this compound, into a polymer backbone.

| Property Enhancement | Rationale |

| Increased Thermal Stability | The high bond energy of the C-F bond contributes to the overall thermal resistance of the polymer. |

| Improved Chemical Resistance | The inertness of the C-F bond can protect the polymer from degradation by various chemicals. |

| Enhanced Solubility | The introduction of fluorine-containing groups can disrupt polymer chain packing, leading to better solubility. |

| Modified Electronic Properties | The high electronegativity of fluorine can influence the electronic environment of the polymer, which is relevant for electronic applications. |

The electronic properties of this compound, arising from the combination of an electron-donating phenyl ring (modified by the electronegative fluorine) and a strong electron-withdrawing nitro group on the pyridine ring, suggest its potential for use in optoelectronic and sensing devices. This "push-pull" electronic structure is a common design motif for molecules with nonlinear optical (NLO) properties. NLO materials are crucial for applications in telecommunications, optical computing, and frequency conversion.

The field of organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on materials with tailored electronic energy levels (HOMO and LUMO). The introduction of fluorine atoms into conjugated organic materials can lower both the HOMO and LUMO energy levels, which can facilitate electron injection and improve the material's resistance to oxidative degradation. taylorfrancis.com The pyridine ring itself is a common component in materials for organic electronics, and its electronic properties can be tuned through substitution.

Furthermore, the specific chemical functionalities of this compound could be exploited in the design of chemical sensors. For example, the nitroaromatic group is known to be electrochemically active, which could be utilized in the development of electrochemical sensors. Additionally, the interaction of the fluorinated phenylpyridine core with specific analytes could lead to changes in its photophysical properties, such as fluorescence, forming the basis for optical sensing platforms.

The development of advanced functional materials often requires precise control over their molecular structure to achieve desired macroscopic properties. The chemical structure of this compound offers several avenues for modification, allowing for the tuning of its properties and the properties of materials derived from it.

The reactivity of the nitro group allows for its conversion into a variety of other functional groups, providing a platform for creating a family of related compounds with systematically varied electronic and physical properties. For example, reduction of the nitro group to an amine, followed by reactions to form amides, imines, or other nitrogen-containing functionalities, could lead to the synthesis of liquid crystals, photoactive materials, or novel ligands for metal-organic frameworks (MOFs).

The combination of the fluorophenyl and nitropyridine units can also influence the intermolecular interactions in the solid state, such as π-π stacking and hydrogen bonding. These interactions are critical in determining the crystal packing of small molecules and the morphology of thin films, which in turn affect the material's bulk properties, including charge transport and optical characteristics. By systematically modifying the structure of this compound, it may be possible to engineer materials with specific solid-state arrangements and, consequently, tailored functions.

The potential for creating materials with tunable properties is summarized in the following table:

| Functional Aspect | Potential Tunability Mechanism |

| Electronic Properties | Modification of the nitro group to other electron-donating or -withdrawing groups. |

| Optical Properties | Alteration of the conjugation length or the push-pull character of the molecule. |

| Solid-State Packing | Introduction of groups that can participate in specific intermolecular interactions like hydrogen bonding. |

| Solubility and Processability | Chemical modification to attach solubilizing groups. |

Q & A

Q. How are discrepancies in spectroscopic data resolved?

- Methodology : Re-run analyses under identical conditions (e.g., solvent, temperature). Collaborate with multiple labs for independent verification. Reference crystallographic data (e.g., CCDC entries) to resolve ambiguities in peak assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.